Segetalin B vs. Segetalin C: Divergent Primary Bioactivity and Therapeutic Indication
Segetalin B and Segetalin C exhibit fundamentally different primary bioactivities. Segetalin B demonstrates estrogen-like activity in ovariectomized rats (2.5 mg/kg s.c.) [1], whereas Segetalin C does not show significant estrogenic activity in this model [2]. Instead, Segetalin C exhibits antifungal activity against Candida albicans and cytotoxicity against Dalton's lymphoma ascites (DLA) and Ehrlich's ascites carcinoma (EAC) cell lines with CTC50 values of 3.35 µM and 5.72 µM, respectively [3].
| Evidence Dimension | Primary Bioactivity Profile |
|---|---|
| Target Compound Data | Estrogen-like activity: increased uterine weight at 2.5 mg/kg s.c. in ovariectomized rats; bone formation promotion in OVX models |
| Comparator Or Baseline | Segetalin C: No significant estrogen-like activity; antifungal (C. albicans) and cytotoxic (DLA: CTC50 3.35 µM; EAC: CTC50 5.72 µM) |
| Quantified Difference | Qualitative divergence: estrogen-like vs. antifungal/cytotoxic |
| Conditions | Ovariectomized rat uterine weight assay; in vitro cytotoxicity assays |
Why This Matters
For research targeting estrogen-related pathways or post-menopausal osteoporosis, Segetalin C is an inappropriate substitute for Segetalin B due to complete divergence in primary bioactivity.
- [1] TargetMol. (n.d.). Segetalin B Product Information (estrogen-like activity, 2.5 mg/kg s.c.). View Source
- [2] Morita, H., Yun, Y. S., Takeya, K., & Itokawa, H. (1995). Segetalins B, C and D, three new cyclic peptides from Vaccaria segetalis. Tetrahedron, 51(21), 6003-6014. View Source
- [3] Dahiya, R., et al. (2008). Synthesis and pharmacological investigation of segetalin C as a novel antifungal and cytotoxic agent. Arzneimittelforschung, 58(12), 598-602. View Source
